molecular formula C24H17ClFNO3S B11643032 (5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11643032
M. Wt: 453.9 g/mol
InChI Key: BCKWIKPJHYKGIA-XKZIYDEJSA-N
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Description

(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, chlorobenzyl, and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a suitable amine with a carbonyl compound under acidic conditions.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced via an etherification reaction using 2-fluorobenzyl alcohol and a suitable base.

    Formation of Benzylidene Group: The benzylidene group is formed through a condensation reaction between the thiazolidine derivative and an aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with similar thiazolidine ring structures, such as pioglitazone and rosiglitazone, which are used as anti-diabetic agents.

    Benzylidene Derivatives: Compounds with benzylidene groups, such as benzylideneacetone, which are used in organic synthesis and as intermediates in the production of pharmaceuticals.

Uniqueness

(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is unique due to the presence of both chlorobenzyl and fluorobenzyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H17ClFNO3S

Molecular Weight

453.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H17ClFNO3S/c25-19-9-5-17(6-10-19)14-27-23(28)22(31-24(27)29)13-16-7-11-20(12-8-16)30-15-18-3-1-2-4-21(18)26/h1-13H,14-15H2/b22-13-

InChI Key

BCKWIKPJHYKGIA-XKZIYDEJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)F

Origin of Product

United States

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